5-Bromo-1-tert-butyl-6-fluorobenzotriazole molecular weight and formula
5-Bromo-1-tert-butyl-6-fluorobenzotriazole molecular weight and formula
The following technical guide details the physicochemical properties, synthesis, and characterization of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary & Compound Identity
5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8) is a halogenated benzotriazole derivative characterized by a bulky tert-butyl group at the N1 position. This steric bulk, combined with the electron-withdrawing halogen motif (5-Br, 6-F), makes it a critical intermediate for synthesizing pharmaceutical candidates, particularly in the development of kinase inhibitors (e.g., IDO1, BTK) where the benzotriazole core acts as a bioisostere for indole or purine rings.
Physicochemical Data Profile
The following data establishes the core identity of the molecule for analytical verification.
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzotriazole | N1-substituted isomer |
| Molecular Formula | C₁₀H₁₁BrFN₃ | |
| Molecular Weight | 272.12 g/mol | Average mass |
| Exact Mass | 271.0120 Da | Monoisotopic ( |
| Appearance | White to off-white crystalline solid | Typical of halo-benzotriazoles |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic due to t-butyl/halogens |
| H-Bond Donors | 0 | Fully substituted nitrogen |
| H-Bond Acceptors | 2 | N2 and N3 of triazole ring |
Synthetic Pathway & Manufacturing Protocol
Unlike simple alkylation of benzotriazole, which produces a difficult-to-separate mixture of N1- and N2-isomers, the synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole requires a regioselective de novo ring construction .
The most robust protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by reduction and diazotization. This ensures the tert-butyl group is exclusively locked at the N1 position.
Reaction Scheme Visualization
The following diagram outlines the critical pathway from the fluoronitrobenzene precursor.
Figure 1: Regioselective synthesis pathway ensuring N1-alkylation via amine-first functionalization.
Step-by-Step Experimental Protocol
Step 1: Regioselective SNAr (Formation of Intermediate A)
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Reagents: 1-Bromo-2,4-difluoro-5-nitrobenzene (1.0 eq), tert-butylamine (2.5 eq), THF (anhydrous).
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Mechanism: The fluorine atom ortho to the nitro group is highly activated and selectively displaced by the amine. The para-fluorine is less reactive due to steric crowding by the bromine.
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Procedure:
-
Dissolve 1-bromo-2,4-difluoro-5-nitrobenzene in THF at 0°C.
-
Add tert-butylamine dropwise.[1] The excess amine acts as a base to neutralize the generated HF.
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Stir at room temperature for 4–6 hours. Monitor by TLC (Intermediate A is less polar/more yellow than starting material).
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Workup: Dilute with water, extract with EtOAc. The product is a yellow/orange solid.
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Step 2: Nitro Reduction (Formation of Intermediate B)
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Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
-
Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (H₂/Pd-C) to prevent accidental de-halogenation (loss of Bromine).
-
Procedure:
-
Suspend Intermediate A in EtOH/H₂O. Add NH₄Cl and Fe powder.
-
Heat to reflux (80°C) for 2 hours. The yellow color will fade to a pale brown/grey.
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Filtration: Filter hot through Celite to remove iron oxides.
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Isolation: Concentrate the filtrate to obtain the diamine (Intermediate B). Note: Diamines are oxidation-sensitive; proceed immediately to Step 3.
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Step 3: Diazotization & Cyclization (Ring Closure)
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Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH), Water.
-
Mechanism: Formation of the diazonium ion on the primary amine (N2), which is then attacked by the secondary amine (N1) to close the triazole ring.
-
Procedure:
-
Dissolve Intermediate B in AcOH/H₂O at 0°C (Ice bath).
-
Add aqueous NaNO₂ dropwise, maintaining internal temperature <5°C.
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Stir for 30 minutes. A precipitate will form.
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Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water if necessary.
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Analytical Characterization & Validation
To certify the identity of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , the following spectral signatures must be observed.
Nuclear Magnetic Resonance (NMR)[2][3][4][5]
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¹H NMR (400 MHz, CDCl₃):
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δ 1.80–1.85 ppm (s, 9H): Distinct singlet for the tert-butyl group. A shift significantly downfield from standard alkyls confirms attachment to the electron-deficient triazole nitrogen.
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δ 7.50–8.20 ppm (d, 2H): Two aromatic protons.
-
H4 (Proton adjacent to Br): Appears as a doublet (coupling with F,
Hz). -
H7 (Proton adjacent to F): Appears as a doublet with a larger coupling constant (
Hz).
-
-
-
¹⁹F NMR:
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Single peak around -110 to -120 ppm , showing splitting due to H-F coupling.
-
Mass Spectrometry (MS)[4]
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Ionization: ESI+ (Electrospray Ionization).
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Isotope Pattern: The presence of Bromine provides a diagnostic 1:1 doublet at M+ and (M+2)+.
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[M+H]⁺: ~272.0 and 274.0 m/z.
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Absence of the M+2 peak indicates loss of bromine (failed synthesis).
-
Handling & Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzotriazoles are generally stable, but the tert-butyl group can be acid-labile under extreme conditions (e.g., boiling concentrated HCl).
-
Safety: Halogenated nitro-precursors (Step 1) are potential skin sensitizers. The final triazole should be treated as a potential kinase inhibitor with unknown toxicology; use full PPE.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53435646 (Analog Reference). Retrieved from [Link]
-
Chemical Register. 5-Bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole Suppliers and Data. Retrieved from [Link][1][2][3][4][5]
-
ResearchGate (2014). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines (Regioselectivity Mechanism). Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 5. CN1911911A - Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea - Google Patents [patents.google.com]
